molecular formula C13H18FN B13179671 4-Cyclohexyl-2-fluoro-5-methylaniline

4-Cyclohexyl-2-fluoro-5-methylaniline

Cat. No.: B13179671
M. Wt: 207.29 g/mol
InChI Key: FBTAAVOGHOGXJJ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-fluoro-5-methylaniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline core is substituted with a cyclohexyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-fluoro-5-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino group. The specific steps are as follows:

    Nitration: A precursor compound, such as 4-cyclohexyl-2-fluoro-5-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-fluoro-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Cyclohexyl-2-fluoro-5-methylaniline has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein tagging.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-2-fluoroaniline
  • 4-Cyclohexyl-5-methylaniline
  • 2-Fluoro-5-methylaniline

Uniqueness

4-Cyclohexyl-2-fluoro-5-methylaniline is unique due to the combination of the cyclohexyl group, fluorine atom, and methyl group on the aniline core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-cyclohexyl-2-fluoro-5-methylaniline

InChI

InChI=1S/C13H18FN/c1-9-7-13(15)12(14)8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3

InChI Key

FBTAAVOGHOGXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCCC2)F)N

Origin of Product

United States

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